molecular formula C18H16F3N3O2S B3109170 4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide CAS No. 170570-09-9

4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide

Katalognummer B3109170
CAS-Nummer: 170570-09-9
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: CDMHSMOZNZFYIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compounds with structures similar to the one you provided often belong to the class of organic compounds known as aromatic heterocyclic compounds. These are compounds containing an aromatic ring where a carbon atom is replaced by a heteroatom .


Synthesis Analysis

The synthesis of such compounds usually involves reactions like nucleophilic substitution or coupling reactions. The exact method would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure of such compounds is typically planar due to the aromaticity of the ring system. The presence of electronegative atoms like nitrogen and the trifluoromethyl group can introduce polarity into the molecule .


Chemical Reactions Analysis

Aromatic heterocyclic compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structures. Properties like solubility, melting point, boiling point, etc., can be influenced by factors like polarity, molecular weight, and the presence of functional groups .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

2-Methyl-Celecoxib has been studied for its potential anti-inflammatory properties. It has been found that the dual COX-2/5-LOX inhibition is an effective strategy for designing compounds with more effective biological activities, fewer side effects, and a broader anti-inflammatory spectrum . This makes 2-Methyl-Celecoxib a promising candidate for the treatment of inflammation .

Synthesis and Chemical Applications

The stepwise and continuous flow synthesis of celecoxib was achieved by means of a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety . This synthesis process can be used in both batch and flow syntheses, providing a versatile method for producing the compound .

Treatment of Arthritis

Celecoxib, a compound closely related to 2-Methyl-Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used in the treatment of arthritis . Given the similar structures and properties of these two compounds, it is possible that 2-Methyl-Celecoxib could also have applications in the treatment of arthritis.

Anti-Cancer Properties

Celecoxib has also been shown to possess anti-cancer properties . Given the structural similarities between Celecoxib and 2-Methyl-Celecoxib, it is plausible that 2-Methyl-Celecoxib could also exhibit anti-cancer properties.

Pain Management

As a nonsteroidal anti-inflammatory drug (NSAID), Celecoxib is often prescribed for acute pain . Given the structural and functional similarities between Celecoxib and 2-Methyl-Celecoxib, it is possible that 2-Methyl-Celecoxib could also be used for pain management.

COX-2 Inhibition

Celecoxib is known for its selective inhibition of COX-2, which results in anti-inflammatory effects without the undesirable gastrotoxic side effects . Given the structural similarities between Celecoxib and 2-Methyl-Celecoxib, it is plausible that 2-Methyl-Celecoxib could also exhibit selective COX-2 inhibition.

Wirkmechanismus

Target of Action

2-Methyl-Celecoxib, like its parent compound Celecoxib, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is a key enzyme involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . By inhibiting COX-2, 2-Methyl-Celecoxib can reduce the production of these inflammatory mediators .

Mode of Action

2-Methyl-Celecoxib acts by inhibiting the COX-2 enzyme . This inhibition decreases the formation of prostaglandin precursors, leading to reduced production of prostaglandins . As a result, inflammation, pain, and fever - symptoms often associated with increased prostaglandin production - are alleviated .

Biochemical Pathways

The primary biochemical pathway affected by 2-Methyl-Celecoxib is the arachidonic acid pathway . By inhibiting COX-2, the conversion of arachidonic acid to prostaglandin H2 is blocked, which in turn reduces the production of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

The pharmacokinetics of 2-Methyl-Celecoxib are likely to be similar to those of Celecoxib. Celecoxib is absorbed moderately when given orally, with peak plasma concentrations occurring after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme and has an elimination half-life of about 11 hours in healthy individuals . It is eliminated following biotransformation to carboxylic acid and glucuronide metabolites, with little drug (2%) being eliminated unchanged in the urine .

Result of Action

The primary result of 2-Methyl-Celecoxib’s action is the reduction of inflammation and pain . By inhibiting COX-2 and subsequently reducing prostaglandin production, 2-Methyl-Celecoxib can alleviate symptoms associated with conditions like osteoarthritis and rheumatoid arthritis .

Action Environment

The action of 2-Methyl-Celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism of 2-Methyl-Celecoxib . Additionally, conditions that affect protein binding or alter the normal function of the liver or kidneys could also impact the drug’s pharmacokinetics

Safety and Hazards

The safety and hazards associated with such compounds can vary widely depending on their specific structures and properties. Some aromatic heterocyclic compounds can be toxic or carcinogenic, while others are relatively safe .

Zukünftige Richtungen

The study of aromatic heterocyclic compounds is a very active field of research, with potential applications in areas like drug discovery, materials science, and more .

Eigenschaften

IUPAC Name

4-[5-(2,4-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-11-3-8-15(12(2)9-11)16-10-17(18(19,20)21)23-24(16)13-4-6-14(7-5-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMHSMOZNZFYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide

CAS RN

170570-09-9
Record name 2-Methyl celecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170570099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL CELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU7XND9V2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.